8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
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Overview
Description
This compound is a complex organic molecule. It contains a piperazine moiety, which is a common feature in many pharmaceuticals . The compound also contains a methoxyphenyl group , which is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a piperazine ring and a methoxyphenyl group . Molecular docking studies have shown that the p-methylphenyl group is active in the hinge region of the acetylcholinesterase crystal structure .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has shown that derivatives of the compound, especially those synthesized with a focus on triazole derivatives and piperazine linked to various core structures, demonstrate significant antimicrobial and antifungal properties. For instance, novel 1,2,4-triazole derivatives exhibited good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş, et al., 2010). Similarly, a series of piperazine derivatives of flavone showed potent antimicrobial activity, with some compounds being more potent than standard drugs like ciprofloxacin and miconazole (Hatnapure, et al., 2012).
Anti-Inflammatory and Analgesic Agents
The compound's derivatives have also been explored for their anti-inflammatory and analgesic properties. In one study, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and demonstrated significant COX-2 inhibition, analgesic, and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, et al., 2020).
Anticancer and Cytotoxic Activities
Another area of application is in anticancer research, where derivatives have been evaluated for their cytotoxic activities against cancer cell lines. For example, pyrimidine-piperazine-chromene and quinoline conjugates were synthesized and showed significant anti-proliferative activities against human breast cancer cells (MCF-7) and human embryonic kidney cells (HEK293), indicating their potential in cancer therapy (Parveen, et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions . They are also significant targets for new central nervous system (CNS) drug discovery .
Mode of Action
The compound has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . It produces somewhat similar effects although it is much less potent and is thought to have relatively insignificant abuse potential .
Biochemical Pathways
In the mammalian cell cycle, CDK4/6 associate with D-type cyclins and control progression through the G1 phase when the cell prepares to initiate DNA synthesis . Activation of CDK4/6/cyclin D complexes contribute to hyperphosphorylation of the retinoblastoma (RB) family of proteins, which results in the release of associated protein factors . One key RB-binding partner is the E2F-1 transcription factor, which appears to activate the transcription of genes whose products are required for S-phase progression .
Pharmacokinetics
The compound is metabolized in the liver (hepatic metabolism) and excreted through the kidneys (renal excretion) . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound have been studied, and it has been found to exhibit an acceptable pharmacokinetic profile .
Properties
IUPAC Name |
8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]dioxolo[4,5-g]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-26-17-4-2-16(3-5-17)24-8-6-23(7-9-24)13-15-10-22(25)29-19-12-21-20(11-18(15)19)27-14-28-21/h2-5,10-12H,6-9,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEBXEBUDACELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=CC5=C(C=C34)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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